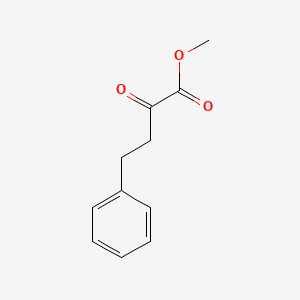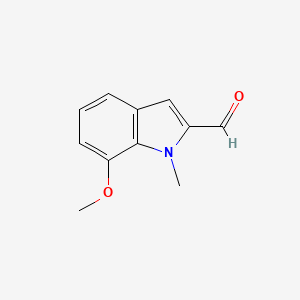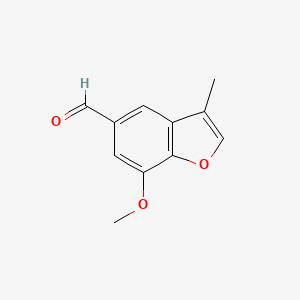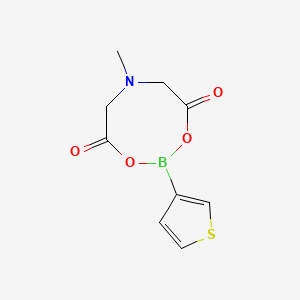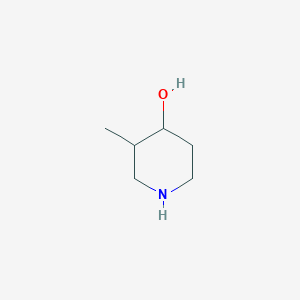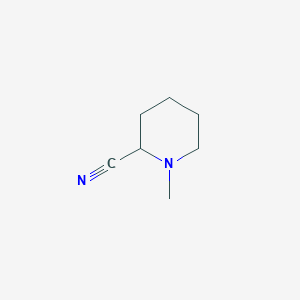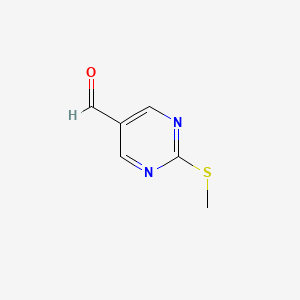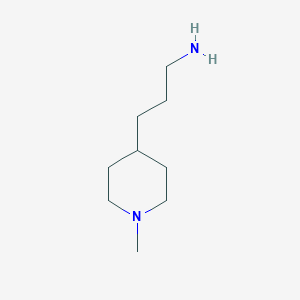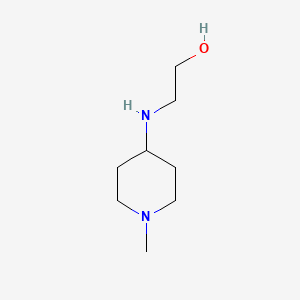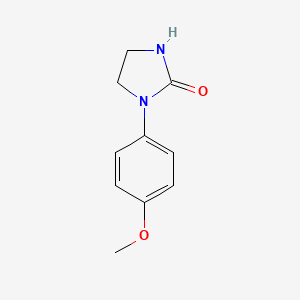
1-(4-Methoxyphenyl)imidazolidin-2-one
Descripción general
Descripción
1-(4-Methoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula C10H12N2O2. It is characterized by the presence of an imidazolidinone ring substituted with a 4-methoxyphenyl group.
Mecanismo De Acción
Target of Action
Imidazolidinone derivatives have been known to interact with various targets in the central nervous system .
Mode of Action
Imidazolidinone compounds work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium. This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating various chemical reactions .
Biochemical Pathways
Imidazolidinone derivatives have been associated with increased dopamine, norepinephrine, and/or serotonin neurotransmitter activity .
Pharmacokinetics
Imidazolidinone derivatives have been predicted to have good pharmacokinetic properties .
Result of Action
The activation of iminium ions by imidazolidinone compounds can facilitate various chemical reactions, potentially leading to a range of cellular effects .
Análisis Bioquímico
Biochemical Properties
1-(4-Methoxyphenyl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cAMP-specific phosphodiesterase enzymes, such as PDE4A and PDE4D, which are involved in the regulation of intracellular cAMP levels . These interactions can influence various cellular processes, including signal transduction and gene expression.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cAMP. By modulating the activity of phosphodiesterase enzymes, this compound can alter intracellular cAMP levels, thereby affecting gene expression and cellular metabolism . Additionally, it has been reported to induce apoptosis and protective autophagy in certain cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of cAMP-specific phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels . This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Furthermore, this compound may also interact with other biomolecules, such as receptors and ion channels, to exert its effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function may change over time, depending on factors such as concentration, exposure duration, and the specific cellular context. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to modulate intracellular cAMP levels without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as apoptosis and autophagy . Threshold effects have also been reported, where a certain concentration of the compound is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form various metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its chemical properties and interactions with intracellular proteins. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors or binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with various biomolecules and exert its effects on cellular processes.
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazolidinone ring . Another approach includes the use of acetal intermediates, which react with nucleophiles under acidic conditions to yield the desired product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions typically target the imidazolidinone ring, leading to the formation of imidazolidine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)imidazolidin-2-one has diverse applications in scientific research:
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1-Phenylimidazolidin-2-one: Lacks the methoxy group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)imidazolidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSPWKYYZASIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163247 | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14599-72-5 | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
